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Compound of Interest

Compound Name: 3-Bromoquinoline

Cat. No.: B021735 Get Quote

An in-depth examination of the molecular structure, properties, synthesis, and biological

significance of 3-bromoquinoline, a key building block in medicinal chemistry.

Introduction
3-Bromoquinoline is a halogenated derivative of quinoline, a heterocyclic aromatic organic

compound. Its unique structural and electronic properties make it a valuable intermediate in the

synthesis of a wide array of biologically active molecules. This technical guide provides a

detailed overview of 3-bromoquinoline, encompassing its molecular characteristics,

experimental protocols for its synthesis and key reactions, and its relevance in the context of

drug discovery and development, particularly as a scaffold for kinase inhibitors.

Molecular Structure and Properties
3-Bromoquinoline is characterized by a quinoline ring system with a bromine atom substituted

at the 3-position. This substitution significantly influences the molecule's reactivity and its

interactions with biological targets.

Physicochemical Data
A summary of the key physicochemical properties of 3-bromoquinoline is presented in Table

1. This data is essential for its handling, characterization, and application in synthetic chemistry.
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Property Value Reference

Molecular Formula C₉H₆BrN [1]

Molecular Weight 208.05 g/mol [1]

CAS Number 5332-24-1 [1]

Appearance Colorless to light yellow liquid

Melting Point 13-15 °C

Boiling Point 274-276 °C

Density 1.533 g/mL at 25 °C

SMILES
C1=CC=C2C(=C1)C=C(C=N2)

Br
[1]

InChI
InChI=1S/C9H6BrN/c10-8-5-7-

3-1-2-4-9(7)11-6-8/h1-6H
[1]

InChIKey
ZGIKWINFUGEQEO-

UHFFFAOYSA-N
[1]

Spectroscopic Data
The structural elucidation of 3-bromoquinoline and its derivatives relies on various

spectroscopic techniques. A summary of expected and reported spectroscopic data is provided

in Table 2.
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Technique Key Features and Expected Values

¹H NMR

Aromatic protons in the region of 7.5-9.0 ppm.

The proton at C2 is typically the most

deshielded.

¹³C NMR

Signals for nine carbon atoms, with the carbon

bearing the bromine (C3) and the carbons of the

pyridine ring showing characteristic shifts.

Mass Spectrometry (MS)

A characteristic isotopic pattern for the

molecular ion peak due to the presence of

bromine (⁷⁹Br and ⁸¹Br isotopes in an

approximate 1:1 ratio).

Infrared (IR) Spectroscopy

Characteristic peaks for C-H stretching of the

aromatic ring, C=C and C=N stretching

vibrations.

Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis and

application of 3-bromoquinoline in a research setting.

Synthesis of 3-Bromoquinoline
A common method for the synthesis of 3-bromoquinoline involves the bromination of

quinoline. The following is a representative protocol.

Materials:

Quinoline

Bromine

Hydrobromic acid (48%)

Sodium hydroxide (NaOH)
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Dichloromethane (CH₂Cl₂)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve

quinoline in a suitable solvent such as nitrobenzene.

Cool the mixture in an ice bath.

Slowly add a solution of bromine in the same solvent dropwise to the cooled quinoline

solution with constant stirring.

After the addition is complete, allow the reaction mixture to stir at room temperature for

several hours.

The reaction mixture is then carefully neutralized with a solution of sodium hydroxide.

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate,

and the solvent is removed under reduced pressure.

The crude product is purified by vacuum distillation or column chromatography on silica gel

to yield pure 3-bromoquinoline.

Suzuki-Miyaura Cross-Coupling Reaction
3-Bromoquinoline is an excellent substrate for palladium-catalyzed cross-coupling reactions,

such as the Suzuki-Miyaura reaction, to form C-C bonds.

Materials:

3-Bromoquinoline

Arylboronic acid

Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃)

Potassium carbonate (K₂CO₃)

Toluene and water (solvent mixture)

Procedure:

To a reaction vessel, add 3-bromoquinoline, the arylboronic acid, potassium carbonate, and

triphenylphosphine.

Add a mixture of toluene and water as the solvent.

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

Add palladium(II) acetate to the reaction mixture.

Heat the mixture to reflux with vigorous stirring for the required time, monitoring the reaction

progress by TLC or GC-MS.

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

Remove the solvent under reduced pressure and purify the crude product by column

chromatography.

Heck Coupling Reaction
The Heck reaction is another powerful palladium-catalyzed method for C-C bond formation,

where 3-bromoquinoline can be coupled with an alkene.

Materials:

3-Bromoquinoline

Alkene (e.g., styrene, acrylate)

Palladium(II) acetate (Pd(OAc)₂)
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Tri(o-tolyl)phosphine

Triethylamine (Et₃N)

Acetonitrile or DMF (solvent)

Procedure:

In a Schlenk flask, combine 3-bromoquinoline, the alkene, tri(o-tolyl)phosphine, and

triethylamine in the chosen solvent.

Degas the mixture with argon or nitrogen.

Add palladium(II) acetate to the flask.

Heat the reaction mixture at the appropriate temperature (typically 80-120 °C) until the

starting material is consumed, as monitored by TLC or GC-MS.

After cooling, filter the reaction mixture to remove the triethylammonium bromide salt.

Concentrate the filtrate under reduced pressure.

Purify the residue by column chromatography to obtain the desired coupled product.

Mandatory Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
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1. Combine Reactants:
- 3-Bromoquinoline
- Arylboronic Acid

- Base (e.g., K2CO3)
- Pd Catalyst & Ligand

2. Add Solvents
(e.g., Toluene/Water)

3. Degas Mixture
(Ar or N2)

4. Heat to Reflux
(Monitor by TLC/GC-MS)

5. Workup:
- Cool & Dilute

- Wash with H2O & Brine
- Dry over Na2SO4

6. Purify:
- Concentrate

- Column Chromatography

Final Product:
3-Arylquinoline
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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